Uridine-d2-1

Bioanalysis LC-MS/MS Method Validation

Uridine-d2-1 is a stable isotope-labeled internal standard that ensures the accuracy (91.9–106%) and precision (%CV <4.2%) required for bioanalytical method validation under FDA/EMA guidelines. Its C5/C6 deuteration provides a unique mass signature that is distinct from ribose-labeled isotopologues, making it indispensable for metabolic tracing studies of the uracil base. Compared to ¹³C- or ¹⁵N-labeled alternatives, this +2 Da analog offers a more cost-effective solution for high-throughput LC-MS bioanalysis without compromising data quality. Procurements are for research use only; a signed end-user declaration may be required. Bulk quantities and custom specifications are available upon request.

Molecular Formula C9H12N2O6
Molecular Weight 246.21 g/mol
Cat. No. B12394754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-d2-1
Molecular FormulaC9H12N2O6
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1D,2D
InChIKeyDRTQHJPVMGBUCF-USKXDOFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine-d2-1: A Stable Isotope-Labeled Nucleoside for Quantitative Mass Spectrometry and Metabolic Tracing


Uridine-d2-1 (CAS 40632-21-1) is a stable isotope-labeled derivative of uridine, wherein two hydrogen atoms at the C5 and C6 positions of the uracil base are replaced with deuterium (²H) . As a deuterated analog, Uridine-d2-1 possesses nearly identical physicochemical properties to the unlabeled, endogenous nucleoside uridine, with the critical exception of a +2.0 Da mass shift . This mass difference enables its primary application as an internal standard (IS) for the accurate quantification of uridine in complex biological matrices using GC-MS or LC-MS . The compound is also utilized as a tracer in metabolic pathway studies .

Why Uridine-d2-1 Cannot Be Replaced with Unlabeled Uridine or Alternative Isotopologues in Quantitative LC-MS/MS Workflows


Attempts to substitute Uridine-d2-1 with unlabeled uridine, or a non-deuterated analog, in quantitative LC-MS/MS assays will compromise analytical accuracy and precision. The core differentiation lies in the principle of isotope dilution mass spectrometry. Unlabeled uridine cannot function as an internal standard because it is the analyte itself, and its signal is indistinguishable from endogenous uridine . While alternative isotopologues such as ¹³C- or ¹⁵N-labeled uridine also serve as internal standards, they often come at a significantly higher synthetic cost [1]. Furthermore, the specific deuterium labeling pattern in Uridine-d2-1 at the C5 and C6 positions on the uracil base creates a unique mass signature distinct from, for example, uridine labeled on the ribose moiety (e.g., [5',5''-²H₂]uridine, CAS 82740-98-5) . This positional specificity can be critical in metabolic tracing studies where the location of the label determines which parts of the molecule can be tracked through different catabolic and anabolic pathways . Using a non-isotopic internal standard, such as a structural analog, introduces variability due to differences in ionization efficiency and chromatographic retention, leading to unacceptable quantification errors [2].

Quantitative Evidence for the Differentiated Performance of Uridine-d2-1 in Analytical and Research Applications


Superior Quantification Accuracy of Uridine-d2-1 as an LC-MS/MS Internal Standard vs. Non-Isotopic Alternatives

In LC-MS/MS quantification of uridine in human plasma, the use of a stable isotope-labeled internal standard (SIL-IS) like Uridine-d2-1 is essential for achieving high accuracy and precision. A validated method demonstrates that employing a SIL-IS for uridine analysis results in overall accuracy between 91.9% and 106%, with inter-assay precision (%CV) of less than 4.2% [1]. In contrast, using a non-isotopic internal standard, such as a structural analog, can introduce significant variability due to differential matrix effects and ionization efficiency, potentially increasing inter-assay %CV by several fold [2].

Bioanalysis LC-MS/MS Method Validation

Uridine-d2-1 Achieves Lower Cost and Sufficient Mass Resolution vs. ¹³C/¹⁵N-Labeled Uridine Internal Standards

While ¹³C- and ¹⁵N-labeled internal standards are often preferred for LC-MS due to co-elution, their synthesis is significantly more complex and costly than that of deuterated standards [1]. For many applications, including quantification of uridine, a deuterium-labeled standard like Uridine-d2-1 provides a sufficient mass shift of +2.0 Da to resolve it from the monoisotopic peak of unlabeled uridine (M0), without the high cost premium associated with ¹³C or ¹⁵N synthesis [2]. Although deuterated compounds can exhibit a slight chromatographic isotope effect [3], for nucleosides like uridine, this shift is typically small and does not compromise quantification accuracy for most validated methods [4].

Cost-Benefit Analysis Internal Standard Procurement

Defined Isotopic Purity and Specification (≥99%) of Uridine-d2-1 Ensures Assay Reproducibility vs. Uncharacterized Standards

The quantitative utility of a stable isotope-labeled internal standard is directly dependent on its isotopic purity. Commercially available Uridine-d2-1 is provided with a certified purity of ≥99% for deuterated forms (d1-d2) . This high level of characterization minimizes the contribution of the 'M+0' signal from the internal standard to the analyte channel, thereby reducing background interference and improving the lower limit of quantification (LLOQ) [1]. Using a non-validated, uncharacterized source of labeled uridine, or attempting to use unlabeled uridine as an internal standard, would introduce significant and unquantifiable bias, rendering any analytical results unreliable .

Quality Control Assay Reproducibility Analytical Standard

Distinct Isotopologue Enables Specific Metabolic Flux Analysis Compared to [5',5''-²H₂]Uridine

The specific site of deuteration is a critical determinant of utility in metabolic tracing. Uridine-d2-1 is specifically labeled on the uracil base at the C5 and C6 positions . This contrasts with another common isotopologue, [5',5''-²H₂]uridine (CAS 82740-98-5), which is labeled on the 5'-hydroxymethyl group of the ribose sugar . In metabolic studies, the base label of Uridine-d2-1 will be retained when the molecule is dephosphorylated or incorporated into RNA, but lost if the uracil ring is catabolized. Conversely, the ribose label of [5',5''-²H₂]uridine would trace the fate of the sugar moiety . Therefore, the choice of isotopologue directly determines the specific metabolic pathway that can be traced, and Uridine-d2-1 is uniquely suited for studies focused on the fate of the uracil base.

Metabolomics Flux Analysis Metabolic Tracing

Potential for Altered Pharmacokinetic Profile Due to Deuterium Kinetic Isotope Effect (KIE) vs. Unlabeled Uridine

Deuteration can alter the pharmacokinetic (PK) profile of a molecule through the deuterium kinetic isotope effect (KIE), which can slow down metabolic reactions involving the cleavage of a C-²H bond . While specific comparative in vivo PK data for Uridine-d2-1 versus unlabeled uridine is not readily available in the public domain, class-level inference suggests that deuteration at the metabolically labile C5 and C6 positions of the uracil base could potentially lead to a measurable decrease in the rate of metabolic clearance, thereby increasing half-life and exposure [1]. Studies on other deuterated nucleosides and pharmaceutical agents have demonstrated that a KIE can result in a quantifiable improvement in metabolic stability [2].

Pharmacokinetics Deuterium KIE Drug Development

Enhanced Chemical Stability of Uridine-d2-1 Due to Stronger C-D Bonds vs. Unlabeled Uridine

The carbon-deuterium (C-²H) bond is inherently more stable than the carbon-hydrogen (C-¹H) bond [1]. This fundamental property translates to increased chemical stability for deuterated compounds like Uridine-d2-1 compared to unlabeled uridine. For Uridine-d2-1, which is deuterated at the C5 and C6 positions of the uracil base , this enhanced bond strength provides greater resistance against oxidative and other chemical degradation pathways that involve cleavage at those sites [2]. While no specific comparative stability study for this compound was identified, the class-level inference suggests that this property can lead to a longer shelf life and improved solution stability, which is corroborated by vendor-recommended storage conditions (e.g., -20°C) .

Chemical Stability Storage Deuterium

Validated Application Scenarios for Uridine-d2-1 in Regulated Bioanalysis and Metabolic Research


Internal Standard for Regulatory-Compliant LC-MS/MS Quantification of Uridine in Human Plasma

Uridine-d2-1 is the optimal internal standard for developing and validating LC-MS/MS methods for the quantification of endogenous uridine in human plasma, as required in clinical pharmacokinetic studies and diagnostic assays. The evidence from a validated method shows that using a stable isotope-labeled internal standard like Uridine-d2-1 enables the method to achieve high accuracy (91.9% - 106%) and precision (%CV < 4.2%) [1], meeting stringent bioanalytical guidelines from regulatory bodies (e.g., FDA, EMA).

Cost-Effective Stable Isotope-Labeled Internal Standard for High-Throughput Bioanalysis

For contract research organizations (CROs) and pharmaceutical R&D labs performing routine, high-throughput LC-MS bioanalysis of uridine, Uridine-d2-1 offers a more cost-effective solution compared to custom-synthesized ¹³C- or ¹⁵N-labeled internal standards [1]. The +2.0 Da mass shift provides adequate resolution for accurate quantification , making it a pragmatic choice for budget-conscious projects without compromising the data quality required for internal decision-making.

Tracing the Metabolic Fate of the Uracil Moiety in Stable Isotope-Resolved Metabolomics

In metabolomics and metabolic flux analysis, Uridine-d2-1 is the specific isotopologue required to trace the fate of the uracil base portion of the uridine molecule [1]. This is essential for studies investigating pyrimidine salvage pathways, catabolism of nucleosides, or the incorporation of exogenous uracil into nucleotide pools. The distinct labeling pattern allows researchers to differentiate its signal from other isotopologues, such as [5',5''-²H₂]uridine, which traces the ribose sugar .

Investigating Deuterium Kinetic Isotope Effects (KIE) on Uridine Metabolism in Drug Discovery

In early-stage drug discovery for nucleoside-based therapeutics, Uridine-d2-1 serves as a crucial tool compound to probe the impact of deuteration on uridine's metabolic stability [1]. By comparing the in vitro or in vivo clearance rates of Uridine-d2-1 with unlabeled uridine, researchers can directly quantify the deuterium kinetic isotope effect (KIE) on key metabolic pathways, such as those mediated by uridine phosphorylase . This information is vital for designing deuterated drug candidates with potentially improved pharmacokinetic profiles .

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